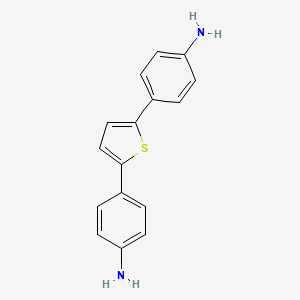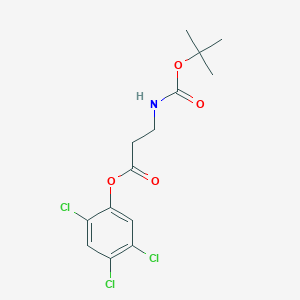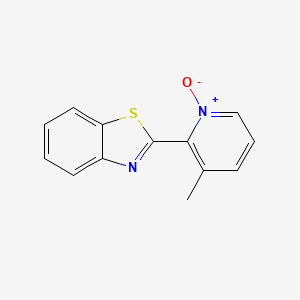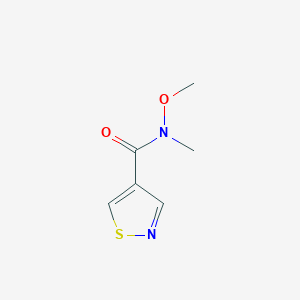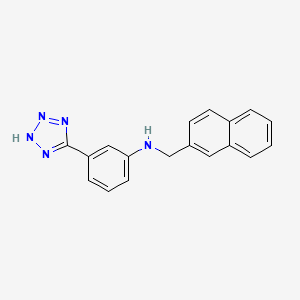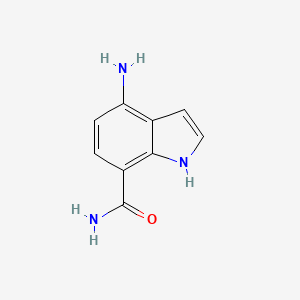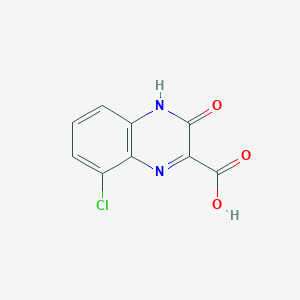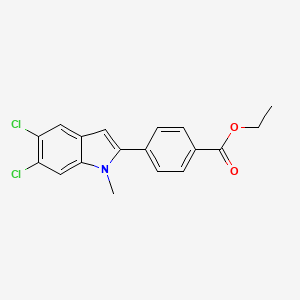![molecular formula C14H15ClN2 B13874964 2-[[(3-Chlorophenyl)methylamino]methyl]aniline](/img/structure/B13874964.png)
2-[[(3-Chlorophenyl)methylamino]methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(3-Chlorophenyl)methylamino]methyl]aniline is an organic compound with the molecular formula C14H15ClN2 It is a derivative of aniline, where the amino group is substituted with a 3-chlorophenylmethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3-Chlorophenyl)methylamino]methyl]aniline typically involves the reaction of 3-chlorobenzylamine with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often involve the use of a strong acid, such as hydrochloric acid, to catalyze the formation of the imine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are carefully controlled to optimize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[(3-Chlorophenyl)methylamino]methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[[(3-Chlorophenyl)methylamino]methyl]aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(3-Chlorophenyl)methylamino]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-methylaniline
- 3-Chloro-N-methylaniline
- 2-Chloro-6-methylaniline
Uniqueness
2-[[(3-Chlorophenyl)methylamino]methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H15ClN2 |
|---|---|
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-[[(3-chlorophenyl)methylamino]methyl]aniline |
InChI |
InChI=1S/C14H15ClN2/c15-13-6-3-4-11(8-13)9-17-10-12-5-1-2-7-14(12)16/h1-8,17H,9-10,16H2 |
InChI Key |
BJNYTKUDZJEQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



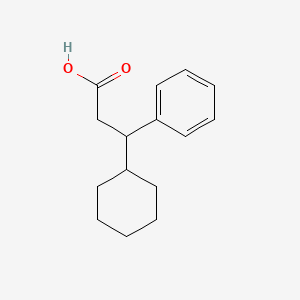
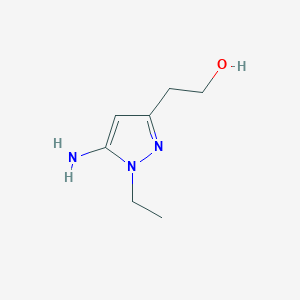
![3-{2-[(5-Nitropyridin-2-yl)oxy]acetamido}benzoic acid](/img/structure/B13874913.png)
